GE 2270A

Antimicrobial susceptibility testing Gram-positive pathogens EF-Tu inhibitor comparison

GE 2270A (MDL 62879) addresses a critical gap in EF-Tu research: unlike ribosome-targeting thiopeptides (micrococcin, thiostrepton) or other EF-Tu inhibitors (kirromycin, pulvomycin), it binds specifically to the GTP-bound form of EF-Tu at the Arg223-Glu259 salt-bridge site, directly competing with aminoacyl-tRNA. • Unique binding mode validated at 2.35 Å resolution (PDB: 1D8T) • Defined resistance mutations (G257S, G275A) enable mechanistic dissection • MIC: 0.03-0.25 μg/mL (Gram-positive); IC50: 0.12 mg/L (in vitro translation) Supplied at ≥95% purity with global shipping.

Molecular Formula C56H55N15O10S6
Molecular Weight 1290.5 g/mol
CAS No. 134861-34-0
Cat. No. B1257149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGE 2270A
CAS134861-34-0
SynonymsGE 2270 A
GE 2770
GE-2270
GE-2270A
GE2270
GE2270 A
GE2270A
MDL 62879
MDL-62879
Molecular FormulaC56H55N15O10S6
Molecular Weight1290.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C
InChIInChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78)/t29-,30-,35-,39-,43-,44-/m0/s1
InChIKeyJMDULECOHIXMNX-MZHFYNGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GE 2270A: Thiopeptide EF-Tu Inhibitor


GE 2270A (MDL 62879) is a thiopeptide antibiotic isolated from Planobispora rosea [1]. It belongs to the thiazolyl peptide family and is characterized by a macrocyclic structure comprising six thiazole rings and one pyridine core derived from a modified 14-amino-acid chain [2]. Its molecular formula is C56H55N15O10S6 with a molecular weight of 1290.5 g/mol . GE 2270A inhibits bacterial protein synthesis by binding specifically to elongation factor Tu (EF-Tu), blocking the GDP-to-GTP conformational change and directly competing with aminoacyl-tRNA for the same binding site on EF-Tu [3].

EF-Tu binding site probe (Arg 223–Glu 259 salt bridge engagement)
Thiopeptide macrocyclic reference standard for EF-Tu inhibitor research
Gram-positive antibacterial screening context

GE 2270A Substitution Challenges


GE 2270A exhibits a unique EF-Tu binding mechanism that differs fundamentally from other EF-Tu inhibitors such as kirromycin and pulvomycin, as well as from ribosome-binding thiopeptides like micrococcin and thiostrepton [1]. While kirromycin immobilizes EF-Tu on the elongating ribosome and pulvomycin prevents ternary complex formation, GE 2270A specifically binds the GTP-bound form of EF-Tu and directly competes with aminoacyl-tRNA at a structurally defined salt-bridge site (Arg 223–Glu 259) [2]. This distinct binding mode results in a unique antimicrobial spectrum, a characteristic resistance profile where sensitivity is recessive to resistance, and a different susceptibility pattern across Gram-positive pathogens [3]. Consequently, generic substitution with other thiopeptides or EF-Tu inhibitors cannot recapitulate the specific experimental outcomes observed with GE 2270A in mechanistic studies of EF-Tu function, structure-guided antibiotic design, or in vivo efficacy models.

Kirromycin
Immobilizes EF-Tu on ribosome – mechanism distinct from GE 2270A's aminoacyl-tRNA competition.
Pulvomycin
Prevents ternary complex formation – lacks the Arg 223–Glu 259 salt bridge interaction.
Ribosome-binding thiopeptides (micrococcin, thiostrepton)
Target 50S ribosome, not EF-Tu – substitution may shift resistance profile and binding context.

GE 2270A Evidence Guide


Antibacterial Spectrum vs. EF-Tu Inhibitors

GE 2270A exhibits a broad spectrum of activity against Gram-positive aerobic and anaerobic bacteria, with MIC values ranging from 0.03 to 0.25 μg/mL against susceptible Gram-positive species and 1 μg/mL against Mycobacterium tuberculosis [1]. In contrast, the EF-Tu inhibitor pulvomycin shows MIC values of 1–2 μg/mL against Gram-positive organisms, approximately 8-fold higher (less potent) than the lower end of GE 2270A's range [2]. The ribosome-binding thiopeptide thiostrepton displays MIC values of 0.5–6.4 μg/mL against S. aureus, representing a 2- to 200-fold potency disadvantage relative to GE 2270A depending on the strain [3]. Additionally, GE 2270A retains activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with clinical isolates showing MIC90 ≤ 0.25 μg/mL, a feature not consistently observed across all EF-Tu inhibitors [4].

Antibacterial Spectrum
Head-to-head
GE 2270A MIC 0.03–0.25 μg/mL (Gram-positive); Pulvomycin 1–2 μg/mL; Thiostrepton 0.5–6.4 μg/mL
Supports EF-Tu inhibitor potency comparison context
MRSA / VRE MIC90 ≤ 0.25 μg/mL reported
Antimicrobial susceptibility testing Gram-positive pathogens EF-Tu inhibitor comparison

EF-Tu Binding: Unique Salt-Bridge Interaction

X-ray crystallographic analysis of the EF-Tu-GDP·GE 2270A complex at 2.35 Å resolution reveals a distinct binding mode characterized by a salt bridge between Arg 223 and Glu 259 that forms directly over the antibiotic molecule, contributing to its high affinity [1]. This structural feature is absent in the binding interactions of pulvomycin and kirromycin with EF-Tu. Biochemical assays demonstrate that one molecule of GE 2270A bound per EF-Tu is sufficient to completely block poly(U)-directed poly(Phe) synthesis [2]. In cell-free translation systems, GE 2270A inhibits poly(U)-directed poly(Phe) synthesis with an IC50 of 0.12 mg/L (approximately 0.093 μM) [3]. Unlike kirromycin, which stabilizes EF-Tu on the ribosome, GE 2270A prevents the GDP-to-GTP conformational change and directly competes with the aminoacyl-tRNA 3'-aminoacyl group for binding to EF-Tu [4].

EF-Tu Binding
Head-to-head
IC50 0.093 μM; Arg 223–Glu 259 salt bridge
Structurally defined binding supports EF-Tu probe specificity
X-ray 2.35 Å; blocks poly(Phe) synthesis
EF-Tu binding Structural biology X-ray crystallography

EF-Tu Resistance and Mutation Sensitivity

GE 2270A displays a unique resistance profile among EF-Tu inhibitors. In mixed populations of antibiotic-resistant and sensitive EF-Tu species, sensitivity to GE 2270A is recessive to resistance, whereas sensitivity to kirromycin and pulvomycin is dominant over resistance [1]. This indicates a fundamentally different mode of action. The producing organism Planobispora rosea harbors an EF-Tu1 that is completely resistant to GE 2270A and also tenfold more resistant to kirromycin than EF-Tu1 from Streptomyces coelicolor, yet remains sensitive to pulvomycin [2]. In Escherichia coli, two specific EF-Tu mutations—G257S and G275A—confer high-level resistance to GE 2270A in poly(Phe) synthesis assays [3]. In Enterococcus faecium, specific EF-Tu sequence variants confer resistance to GE 2270A, but cross-resistance to other antibiotic classes has not been observed [4].

Resistance Phenotype
Head-to-head
Sensitivity recessive (GE 2270A) vs. dominant (kirromycin / pulvomycin)
Distinct phenotype supports EF-Tu functional dissection
P. rosea EF-Tu1 totally resistant to GE 2270A
Antibiotic resistance EF-Tu mutants Resistance mechanism

NAI003 Derivative: Selective Anti-P. acnes Activity

A chemical derivative of GE 2270A, designated NAI003, exhibits a substantially reduced antibacterial spectrum compared to the parent compound, retaining potent activity specifically against Propionibacterium acnes (MIC values remain low against all tested isolates) and, to a lesser extent, Enterococcus faecalis [1]. In contrast, NAI003 shows no activity against Staphylococcus aureus or Streptococcus pyogenes, which are sensitive to GE 2270A. Gel shift experiments confirmed that NAI003 retains the ability to bind EF-Tu from P. acnes, E. faecalis, and E. coli, albeit with reduced efficiency, but does not bind EF-Tu from insensitive S. aureus or S. pyogenes [2]. In vitro translation assays demonstrated that NAI003 most efficiently inhibits protein synthesis driven by the P. acnes EF-Tu. NAI003 has completed a phase 1 clinical study for topical acne treatment [3].

NAI003 Selectivity
Head-to-head
Active against P. acnes; inactive against S. aureus / S. pyogenes
Supports narrow-spectrum probe development
EF-Tu binding retained for sensitive species
Acne therapeutics Propionibacterium acnes Selective antibacterial

In Vivo Efficacy of Semisynthetic Derivatives

Semisynthetic cycloalkylcarboxylic acid derivatives of GE 2270A (compounds 1 and 2) demonstrate improved aqueous solubility compared to the parent compound while retaining potent in vitro activity against MRSA and VRE (MIC90 ≤ 0.25 μg/mL) [1]. In a mouse systemic infection model, compound 1 and compound 2 protected mice from lethal S. aureus infections with ED50 values of 5.2 mg/kg and 4.3 mg/kg, respectively [2]. Against systemic E. faecalis infections, the ED50 values were 0.56 mg/kg and 0.23 mg/kg, respectively [3]. These in vivo efficacy data confirm that the EF-Tu target is druggable and that the GE 2270A scaffold can be optimized for systemic use, whereas the parent compound's poor aqueous solubility limits its direct in vivo application [4].

In Vivo Protection
Class-level
Derivative 1 ED50 5.2 (S. aureus) / 0.56 mg/kg (E. faecalis); Derivative 2 ED50 4.3 / 0.23 mg/kg
Supports systemic exposure model context for semisynthetic derivatives
Parent GE 2270A not evaluated in vivo; semisynthetic compounds
In vivo efficacy Mouse infection model Semisynthetic derivatives

GE 2270A Application Scenarios


EF-Tu Binding Site Validation & Structure-Guided Drug Design

GE 2270A serves as a high-resolution structural probe for EF-Tu domain II. The 2.35 Å crystal structure of the EF-Tu-GDP·GE 2270A complex (PDB: 1D8T) provides atomic-level detail of the binding site, including the unique Arg 223–Glu 259 salt bridge [1]. This structural information enables rational design of novel EF-Tu inhibitors with improved binding affinity and physicochemical properties. The compound is used as a reference ligand in molecular docking studies and competitive binding assays to validate new chemical entities targeting the aminoacyl-tRNA binding pocket of EF-Tu.

Antibiotic Resistance Mechanisms & EF-Tu Mutant Characterization

GE 2270A is an essential tool for studying EF-Tu-mediated antibiotic resistance. The well-characterized resistance mutations (G257S and G275A in E. coli; specific EF-Tu variants in E. faecium) provide a defined genetic background for investigating resistance mechanisms [2]. The recessive sensitivity phenotype of GE 2270A, in contrast to the dominant sensitivity observed with kirromycin and pulvomycin, allows researchers to dissect EF-Tu functional interactions and resistance pathways in mixed bacterial populations [3]. This makes GE 2270A particularly valuable for surveillance studies tracking the emergence of EF-Tu inhibitor resistance.

Benchmark for Novel Thiopeptide & EF-Tu Inhibitor Screening

GE 2270A is the standard comparator for evaluating novel EF-Tu inhibitors and thiopeptide analogs. Its well-defined MIC range (0.03–0.25 μg/mL against Gram-positive bacteria) and in vitro translation inhibition potency (IC50 = 0.12 mg/L) provide quantitative benchmarks for assessing new compounds [4]. Semisynthetic derivative programs have established that modifications to the GE 2270A scaffold can improve aqueous solubility and in vivo efficacy while retaining antibacterial activity, validating the compound as a robust starting point for medicinal chemistry optimization [5].

Selective Anti-P. acnes Research & Acne Therapeutic Development

GE 2270A and its selective derivative NAI003 are critical tools for Propionibacterium acnes research. NAI003's narrow-spectrum activity against P. acnes, with retained low MICs and absence of activity against commensal skin flora such as S. aureus and S. pyogenes, makes it a valuable probe for investigating P. acnes-specific EF-Tu targeting [6]. The completed phase 1 clinical study of NAI003 for topical acne treatment validates the translational potential of GE 2270A-derived compounds, providing a development pathway for researchers pursuing narrow-spectrum anti-acne agents.

Application
Selection Property
Validation Focus
EF-Tu binding site characterization
High-resolution structural context
Arg 223–Glu 259 salt bridge engagement analysis
EF-Tu resistance mechanism studies
Recessive sensitivity phenotype
G257S / G275A mutation resistance profiling
EF-Tu inhibitor screening assays
Defined MIC range context
Gram-positive panel potency comparison
P. acnes selective EF-Tu targeting studies
NAI003 narrow-spectrum selectivity
P. acnes EF-Tu binding and susceptibility profiling

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